molecular formula C12H18ClN B1454039 [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1019488-32-4

[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No. B1454039
M. Wt: 211.73 g/mol
InChI Key: FERDWPKMEPWCTA-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methylamine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .


Synthesis Analysis

This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . The synthesis of this drug has been done in five steps .


Molecular Structure Analysis

The molecular formula of “(2-Chlorophenyl)methylamine” is C12H18ClN . The molecular weight is 211.73102 .

Scientific Research Applications

Catalytic Transformations in Sustainable Chemistry

Ru-catalyzed hydrogenation-decarbonylation of amino acids presents a pathway to bio-based primary amines, such as isobutylamine, from renewable resources. This method is notable for operating at lower temperatures and avoiding CO2 emissions, releasing methane instead, which can be repurposed. The yield of isobutylamine reached up to 87% in optimized conditions, demonstrating the efficiency of this sustainable chemistry approach (Verduyckt, Coeck, & Vos, 2017).

Structural and Spectroscopic Analysis

A novel compound involving (2-chlorophenyl)(piperidin-1-yl)methyl groups was synthesized, and its structure was elucidated using X-ray crystallography and various spectroscopic techniques. The study provides insights into the molecule's conformation, stability, and electronic properties, contributing to our understanding of its potential applications in various fields (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).

Material Science and Nanotechnology

The utility of amines, including those derived from (2-chlorophenyl)methyl and (3-methylbutan-2-yl) groups, in the synthesis of metal nanoparticles was explored, revealing their role as reductants and stabilizing agents. These amines were shown to undergo oxidative polymerization concurrent with the formation of gold nanoparticles, indicating a complex interplay between the organic and inorganic components of the system. The resulting gold nanoparticles, encapsulated by a polymerized amine shell, demonstrated remarkable stability and inertness towards various reactive agents (Subramaniam, Tom, & Pradeep, 2005).

These applications highlight the versatility of (2-Chlorophenyl)methylamine in various scientific research fields, from sustainable chemistry to material science and structural analysis. The cited studies provide a foundation for further exploration and utilization of this chemical in different domains.

Safety And Hazards

The safety and hazards associated with “(2-Chlorophenyl)methylamine” include acute toxicity (oral), eye irritation, skin irritation, and specific target organ toxicity (single exposure). It is classified as a combustible, acute toxic Cat.3 compound or compound which causes chronic effects .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDWPKMEPWCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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